An In-depth Technical Guide to Trifluoromethylated Acetophenone Derivatives
An In-depth Technical Guide to Trifluoromethylated Acetophenone Derivatives
A Note to the Reader: This guide addresses the query for 4'-Methyl-3'-(trifluoromethyl)acetophenone. Extensive searches of chemical databases and scientific literature did not yield a specific entry for a compound with this exact name and substitution pattern. It is possible that this is an uncommon compound or a slight misnomer. Therefore, this technical guide has been developed to provide a comprehensive overview of closely related and commercially significant trifluoromethylated acetophenone isomers. We will focus on the synthesis, properties, and applications of key analogues that are of significant interest to researchers in medicinal chemistry and materials science.
Introduction: The Significance of Fluorinated Ketones
Trifluoromethylated acetophenones are a class of organic compounds that have garnered considerable attention in the fields of drug discovery, agrochemicals, and materials science. The incorporation of a trifluoromethyl (-CF3) group into the acetophenone scaffold imparts unique physicochemical properties. The high electronegativity and lipophilicity of the -CF3 group can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. This guide provides a detailed examination of key isomers, offering insights into their synthesis, reactivity, and practical applications.
Core Compounds: A Comparative Overview
Due to the ambiguity of the initial query, we will focus on three well-documented and commercially available isomers that are of high relevance to synthetic and medicinal chemists:
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4'-Fluoro-3'-(trifluoromethyl)acetophenone
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3'-(Trifluoromethyl)acetophenone
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4'-(Trifluoromethyl)acetophenone
A summary of their key identifiers is presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 208173-24-4[1] | C₉H₆F₄O[1] | 206.14[1] |
| 3'-(Trifluoromethyl)acetophenone | 349-76-8[2] | C₉H₇F₃O[2] | 188.15[2] |
| 4'-(Trifluoromethyl)acetophenone | 709-63-7[3][4] | C₉H₇F₃O[3][4] | 188.15[3][4] |
Physicochemical Properties
The substitution pattern of the trifluoromethyl and other groups on the phenyl ring significantly impacts the physical properties of these compounds.
| Compound | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 4'-Fluoro-3'-(trifluoromethyl)acetophenone | Liquid | N/A | N/A | N/A | N/A |
| 3'-(Trifluoromethyl)acetophenone | Clear colorless to very slightly yellow liquid[2] | N/A | 198-200 (lit.)[2] | 1.235 at 25°C (lit.)[2] | 1.4611 (lit.)[2] |
| 4'-(Trifluoromethyl)acetophenone | White to faintly yellow low melting solid[3] | 30-33 (lit.)[3] | 79-80 at 8 mm Hg (lit.)[3] | 0.92[3] | 1.4604[3] |
Synthesis and Reactivity
The synthesis of trifluoromethylated acetophenones often involves multi-step sequences. A common strategy for the synthesis of 3'-(trifluoromethyl)acetophenone is outlined below.
Synthesis of 3'-(Trifluoromethyl)acetophenone
A prevalent synthetic route to 3'-(trifluoromethyl)acetophenone utilizes m-trifluoromethylaniline as a starting material. The process involves a diazotization reaction followed by a coupling reaction and subsequent hydrolysis.[5][6]
Step 1: Diazotization Reaction [5][6]
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In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add 46 g of m-trifluoromethylaniline to 280 g of a 20-25% sulfuric acid solution.
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Cool the mixture to 0°C.
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Slowly add 72 g of a 30% aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature between 0 and 5°C.
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After the addition is complete, stir the mixture for 1 hour at the same temperature to yield a pale yellow diazonium salt solution.
Step 2: Coupling and Hydrolysis [5][6]
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In a separate reaction vessel, prepare a mixture of a copper salt catalyst (e.g., copper sulfate), acetaldehyde oxime, and an organic solvent like toluene.
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Cool this mixture to below 5°C.
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Slowly add the previously prepared diazonium salt solution to the cooled mixture.
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Concurrently, add a 30% solution of sodium hydroxide to maintain the pH of the reaction mixture between 4 and 4.5, while keeping the temperature between 0 and 5°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by GC).
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The resulting coupling product is then hydrolyzed using hydrochloric acid to yield 3'-(trifluoromethyl)acetophenone.
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The final product is isolated through extraction with an organic solvent followed by distillation.
Caption: Synthesis of 3'-(Trifluoromethyl)acetophenone.
Applications in Research and Development
Trifluoromethylated acetophenones are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
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Pharmaceutical Development: These compounds are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group can enhance drug efficacy by improving metabolic stability and binding affinity. For example, 3'-(trifluoromethyl)acetophenone is a reagent used in the stabilization of endosomal toll-like receptor TRL8, indicating its potential in immunology research.[2]
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Agrochemicals: 3'-(Trifluoromethyl)acetophenone is a crucial intermediate in the synthesis of the fungicide Trifloxystrobin.[5] The presence of the trifluoromethyl group contributes to the potency and effectiveness of the final agrochemical product.
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Organic Synthesis: These fluorinated ketones serve as versatile starting materials for a variety of organic transformations. For instance, they can undergo asymmetric catalytic additions to produce chiral alcohols, which are important building blocks in asymmetric synthesis.[2]
Caption: Applications of Trifluoromethylated Acetophenones.
Safety and Handling
Trifluoromethylated acetophenones are hazardous chemicals and should be handled with appropriate safety precautions.
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Hazard Statements: These compounds are generally classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Precautionary Statements:
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Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes/gas/mist/vapors/spray. Wash skin thoroughly after handling.
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Response:
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IF ON SKIN: Wash with plenty of water.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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IF INHALED: Remove person to fresh air and keep comfortable for breathing.
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-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
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Disposal: Dispose of contents/container to an approved waste disposal plant.
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Conclusion
While the specific compound 4'-Methyl-3'-(trifluoromethyl)acetophenone is not readily documented, the broader class of trifluoromethylated acetophenones represents a cornerstone of modern synthetic chemistry. The unique properties imparted by the trifluoromethyl group make these compounds indispensable intermediates in the development of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of their synthesis, reactivity, and handling is crucial for any researcher or scientist working in these fields.
References
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4'-Fluoro-3'-methylacetophenone. Chem-Impex. (URL: [Link])
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Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. (2017). Indo American Journal of Pharmaceutical Sciences. (URL: [Link])
- Method for synthesizing m-trifluoromethyl acetophenone.
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4'-Fluoro-3'-(trifluoromethyl)acetophenone. PubChem. (URL: [Link])
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1-(4-(Trifluoromethyl)phenyl)ethan-1-one. PubChem. (URL: [Link])
- A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime.
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Chemical Properties of 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8). Cheméo. (URL: [Link])
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The Essential Role of 3',5'-Bis(trifluoromethyl)acetophenone in Modern Synthesis. (URL: [Link])
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1-[4-Amino-3,5-bis(trifluoromethyl)phenyl]ethanone. PubChem. (URL: [Link])
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4'-(Trifluoromethoxy)acetophenone. ChemSynthesis. (URL: [Link])
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